[4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE
Overview
Description
[4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[2,3-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of [4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE involves multiple steps, typically starting with the formation of the thieno[2,3-c]pyrazole core This can be achieved through cyclization reactions involving appropriate precursorsThe piperazine ring is then introduced through nucleophilic substitution reactions, and the methylsulfonyl group is added via sulfonylation reactions using reagents like methylsulfonyl chloride .
Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
[4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE can undergo a variety of chemical reactions due to its multiple functional groups. Some of the key reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Scientific Research Applications
[4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its structural features make it a potential candidate for studying enzyme inhibition and receptor binding, which can be useful in drug discovery.
Medicine: The compound’s unique structure may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of [4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s various functional groups allow it to interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain targets, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
[4-(METHYLSULFONYL)PIPERAZINO][1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL]METHANONE can be compared to other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl and pyrazole features but lacks the thieno and piperazine components, making it less complex and potentially less versatile.
5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: This compound includes a hydroxyl group instead of the piperazine and methylsulfonyl groups, which may alter its reactivity and biological activity
The unique combination of functional groups in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O3S2/c1-18-12-8(10(17-18)13(14,15)16)7-9(24-12)11(21)19-3-5-20(6-4-19)25(2,22)23/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJPRFZCEJGWET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)S(=O)(=O)C)C(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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